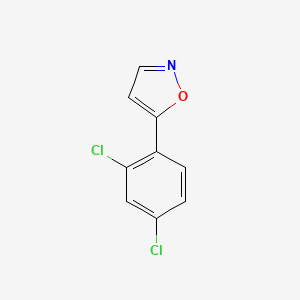

5-(2,4-Dichlorophenyl)isoxazole

Overview

Description

5-(2,4-Dichlorophenyl)isoxazole is a chemical compound with the CAS Number: 76344-98-4 . It has a molecular weight of 214.05 and its linear formula is C9H5Cl2NO .

Molecular Structure Analysis

The IUPAC name of this compound is the same as its common name . Its InChI Code is 1S/C9H5Cl2NO/c10-6-1-2-7 (8 (11)5-6)9-3-4-12-13-9/h1-5H and the InChI key is RHXNQBOYOMVQIY-UHFFFAOYSA-N .Chemical Reactions Analysis

Isoxazoles form an important class of 1,2-azoles, five-membered N,O-containing heterocycles . Among the variety of reactions leading to the construction of the isoxazole ring, two main ones can be distinguished: the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds and the condensation of hydroxylamine with β-diketones or their synthetic equivalents .Scientific Research Applications

Antiviral and Antimicrobial Activities

- Synthesis and Antiviral Properties : A study by Dawood et al. (2011) demonstrated the synthesis of 5-(4-chlorophenyl)isoxazole derivatives and their potential as antiviral agents, particularly against Herpes simplex type-1 (HSV-1)【Dawood et al., 2011】.

- Antimicrobial Evaluation : Research by Shingare et al. (2018) focused on the synthesis of isoxazole clubbed 1,3,4-oxadiazole derivatives and evaluated their antimicrobial properties, showing significant activity against various microbial strains【Shingare et al., 2018】.

- Antitubercular Properties : Popat et al. (2004) synthesized 3-Aryl-5-(3′-bromo/chlorophenyl)isoxazole derivatives, which were screened for their antitubercular activities, indicating potential in treating tuberculosis【Popat et al., 2004】.

Cancer Research

- Colon Cancer Chemotherapy : Shaw et al. (2012) investigated a series of N-phenyl-5-carboxamidyl isoxazole derivatives for their potential as chemotherapeutic agents in treating colon cancer, with one compound showing significant activity against colon tumor cells【Shaw et al., 2012】.

Agricultural Applications

- Herbicide Bioavailability : Inoue et al. (2009) studied the bioavailability of isoxaflutole, a derivative of isoxazole, in soils of contrasting textures, providing insights into its effectiveness as a herbicide【Inoue et al., 2009】.

Green Chemistry and Environmental Friendliness

- Eco-friendly Synthesis : Kiyani and Mosallanezhad (2018) developed a green, clean, and eco-friendly method for synthesizing isoxazole derivatives, highlighting the environmental benefits of this approach【Kiyani and Mosallanezhad, 2018】.

Material Science

- Photoredox Catalysis in Synthesis : Sampaio et al. (2023) explored the continuous flow photochemical synthesis of isoxazole derivatives using organic photoredox catalysis, indicating applications in material science【Sampaio et al., 2023】.

Safety and Hazards

Future Directions

Isoxazoles, including 5-(2,4-Dichlorophenyl)isoxazole, continue to attract the attention of researchers due to their synthetic availability, special chemical and biological properties, and widespread practical use . They have been the subject of research in medicinal chemistry over the past decades . Therefore, it is expected that a large number of publications will appear annually on the synthesis of new representatives of isoxazoles .

Mechanism of Action

Target of Action

Isoxazole derivatives have been known to interact with various enzymes and receptors via numerous non-covalent interactions .

Mode of Action

Isoxazole derivatives, in general, are known for their readily binding ability with biological systems .

Biochemical Pathways

It’s worth noting that many isoxazoles possess different types of biological activity: antimicrobial, antiviral, antitumor, anti-inflammatory, immunomodulating, anticonvulsant, antidiabetic, etc .

Result of Action

Isoxazole derivatives have been known to exhibit a wide range of biological actions, including anticancer, antibacterial, anticonvulsant, anti-allergic, anthelmintic, antiviral, antidepressant, analgesic and antioxidant properties .

Properties

IUPAC Name |

5-(2,4-dichlorophenyl)-1,2-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5Cl2NO/c10-6-1-2-7(8(11)5-6)9-3-4-12-13-9/h1-5H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHXNQBOYOMVQIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)C2=CC=NO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

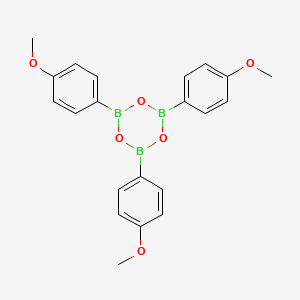

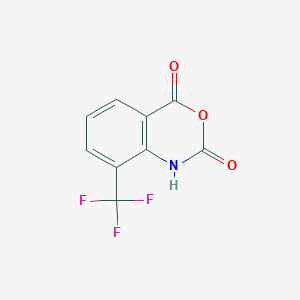

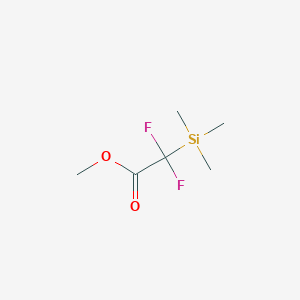

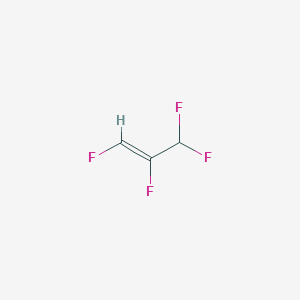

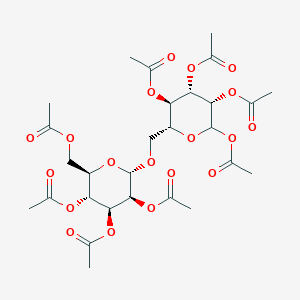

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Amino-2-[(3,4-dihydroxyphenyl)methyl]-3,3,3-trifluoropropanoic acid](/img/structure/B3043097.png)